5-Chloro-3,3-dimethylindoline

Overview

Description

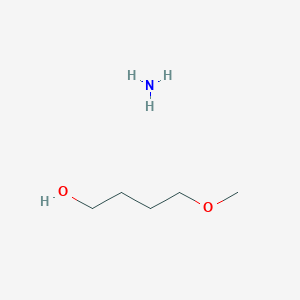

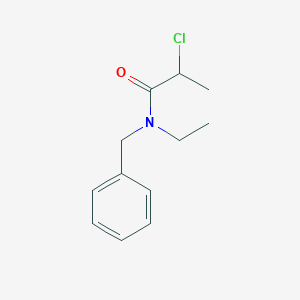

5-Chloro-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 5-chloro-3,3-dimethyl-indolin-2-one with other raw materials . Another method involves the use of a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole . The synthesis of target compounds is depicted in Scheme 1. 5-chloro-3-formyl indole-2-carboxylate 1 was reacted with amines 2a–e through reflux in ethanol followed by reduction of the intermediate imine with NaBH4 .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom and two methyl groups .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 268.3±39.0 °C and a predicted density of 1.101±0.06 g/cm3 . Its pKa is predicted to be 4.57±0.40 .Scientific Research Applications

1. Application in Synthesis of Azepine Derivatives

5-Chloro-3,3-dimethylindoline derivatives have been utilized in the synthesis of tri- and tetracyclic azepine derivatives. A study demonstrates the preparation of 3,3-dimethylindoline-derived allenes and their subsequent transformation into tetracyclic azepine derivatives through thermal isomerization. This process involves the spontaneous tautomerization of aminoallenes, leading to the formation of tricyclic azepine derivatives or benzothiophene-annelated azaheterocycles, depending on specific conditions (Reinhard et al., 1997).

2. Role in Electrogenerated Chemiluminescence

This compound is involved in the electrogenerated chemiluminescence (ECL) of certain dyes. A study focusing on a heptamethine cyanine dye derived from this compound demonstrates its ability to produce near-IR ECL with high efficiency. This application is particularly relevant in analytical chemistry for the detection and measurement of various chemical species (Lee et al., 1997).

3. Synthesis of Chiral Pt(II)/Pd(II) Pincer Complexes

This compound-based compounds are instrumental in the synthesis of chiral Pt(II)/Pd(II) pincer complexes. These complexes, featuring intramolecular C–H⋯Cl hydrogen bonding, are useful in asymmetric catalytic reactions such as aldol and silylcyanation reactions. The study highlights the structural analysis and the catalytic applications of these complexes (Yoon et al., 2006).

4. Application in Near-Infrared Fluorescence Imaging

Compounds derived from this compound have been utilized to develop carbon dots with intrinsic theranostic properties for cancer imaging and treatment. These carbon dots demonstrate strong absorption and near-infrared emission, making them suitable for near-infrared fluorescence imaging and photothermal therapy in cancer treatment (Zheng et al., 2016).

5. Synthesis of Azo Dyes

This compound derivatives have been used in the synthesis of new azo dyes. These dyes, characterized by their unique spectral properties, are synthesized by coupling 5-chloro-8-hydroxy quinoline with different diazo compounds. The study explores the synthesis, characterization, and computational studies of these azo dyes (Mirsadeghi et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, which include 5-chloro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives have been shown to impact a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary greatly, depending on the specific pathway and the nature of the interaction.

Result of Action

Indole derivatives have been shown to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .

properties

IUPAC Name |

5-chloro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDGWKRGSUXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)

![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)

![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)

![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)